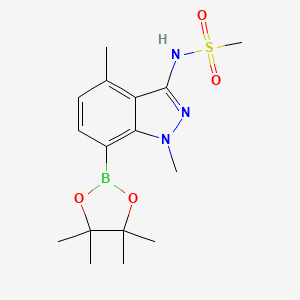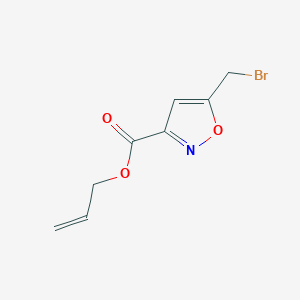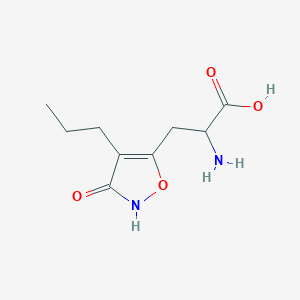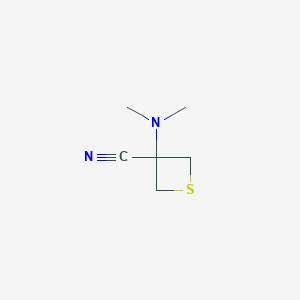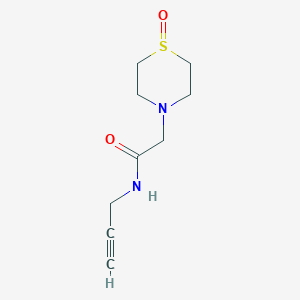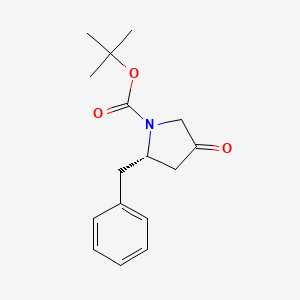
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is a compound of significant interest in organic chemistry. The N-BOC (tert-butoxycarbonyl) group is a common protective group used in the synthesis of amines and amino acids. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of N-BOC protected compounds often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts such as Amberlyst-15 in ethanol has been reported to provide high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: 2-Benzyl-4-hydroxypyrrolidine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected involves its interaction with various molecular targets. The N-BOC group provides steric protection, allowing selective reactions at other functional groups. The benzyl group can participate in π-π interactions, enhancing binding affinity to target molecules. The pyrrolidine ring structure contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-oxopyrrolidine: Lacks the N-BOC protection, making it less stable under certain conditions.
N-BOC protected pyrrolidine: Similar structure but without the benzyl group, leading to different reactivity and applications.
2-Benzylpyrrolidine: Does not have the ketone group, affecting its chemical behavior.
Uniqueness
(2S)-2-Benzyl-4-oxopyrrolidine, N-BOC protected is unique due to the combination of the N-BOC protective group and the benzyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (2S)-2-benzyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-14(18)10-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
BMGZKXBNDSMHNM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


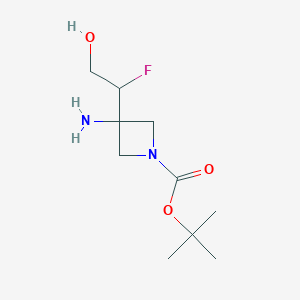
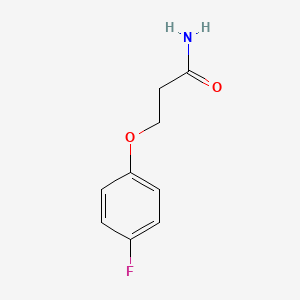
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
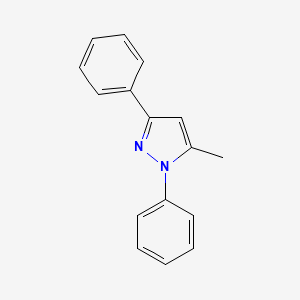


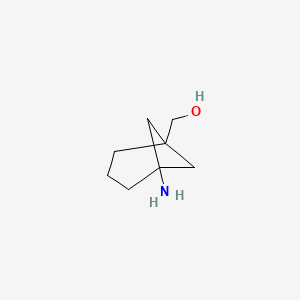
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
